molecular formula C10H9NO4 B1487619 Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate CAS No. 1221792-20-6

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

Cat. No. B1487619
M. Wt: 207.18 g/mol
InChI Key: CHLOLBJKPXUMIJ-UHFFFAOYSA-N
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Description

“Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO4/c1-13-6-3-7 (10 (12)14-2)9-8 (4-6)11-5-15-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.283±0.06 g/cm3 and a predicted boiling point of 321.2±22.0 °C . The melting point is not available in the retrieved sources .

Scientific Research Applications

  • Antimicrobial and Anticancer Activity

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
    • Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
    • Results : The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and some compounds had best anticancer activity in comparison to 5-fluorouracil .
  • Synthetic Strategies of Benzoxazoles

    • Field : Synthetic Organic Chemistry
    • Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results : There has been a large upsurge in the synthesis of benzoxazole via different pathways .
  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole derivatives have been synthesized and checked for their in vitro antifungal activities .
    • Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antifungal activity against two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to fluconazole .
    • Results : The results of antifungal activity indicated that compound 19 (MIC an = 2.40 × 10 −3 µM) was most potent against A. niger and compound 1 (MIC ca = 0.34 × 10 −3 µM) was most effective against C. albicans .
  • Synthesis of 2-Substituted Benzoxazole Acetic Acid Derivatives

    • Field : Synthetic Organic Chemistry
    • Application Summary : 2-substituted benzoxazole acetic acid derivatives have been synthesized via an oxidative coupling reaction .
    • Methods : The reaction was between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol and the further addition of 90% NaOH solution in ethanol and water at room temperature for 3 hours .
    • Results : Jilani and co-workers synthesized 2-substituted benzoxazole acetic acid derivatives .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial activities .
    • Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin .
    • Results : The performed study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin .
  • Anti-inflammatory Effects

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : The exact results or outcomes obtained are not specified in the source .

Safety And Hazards

The compound has been classified with the hazard statements H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-13-8-4-6(10(12)14-2)3-7-9(8)15-5-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOLBJKPXUMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272289
Record name Methyl 7-methoxy-5-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

CAS RN

1221792-20-6
Record name Methyl 7-methoxy-5-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-methoxy-5-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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